molecular formula C21H23N2O6P B11418586 Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11418586
M. Wt: 430.4 g/mol
InChI Key: SZOLOSVHOLADIL-UHFFFAOYSA-N
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Description

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, an oxazole ring, and a phosphonate ester. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.

    Oxazole Ring Formation: The oxazole ring is often constructed via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Phosphonate Ester Formation: The final step involves the esterification of the oxazole derivative with diethyl phosphite under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phosphonate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phosphonates.

Scientific Research Applications

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzyme active sites, while the oxazole ring can form hydrogen bonds with amino acid residues. The phosphonate ester group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its combination of a benzodioxole moiety, an oxazole ring, and a phosphonate ester. This unique structure allows it to interact with a variety of biological targets and undergo diverse chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C21H23N2O6P

Molecular Weight

430.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-diethoxyphosphoryl-2-phenyl-1,3-oxazol-5-amine

InChI

InChI=1S/C21H23N2O6P/c1-3-27-30(24,28-4-2)21-20(29-19(23-21)16-8-6-5-7-9-16)22-13-15-10-11-17-18(12-15)26-14-25-17/h5-12,22H,3-4,13-14H2,1-2H3

InChI Key

SZOLOSVHOLADIL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)NCC3=CC4=C(C=C3)OCO4)OCC

Origin of Product

United States

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